A Technical Guide to Boc-Gly-Phe-OBzl: Properties, Synthesis, and Application in Peptide Chemistry
A Technical Guide to Boc-Gly-Phe-OBzl: Properties, Synthesis, and Application in Peptide Chemistry
Abstract
This technical guide provides an in-depth analysis of N-(tert-Butoxycarbonyl)-glycyl-L-phenylalanine benzyl ester (Boc-Gly-Phe-OBzl), a critical dipeptide building block in synthetic peptide chemistry. We will explore its fundamental physicochemical properties, detail a robust laboratory-scale synthesis protocol with explanations for key procedural choices, and outline its strategic application in peptide chain elongation. This document is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis and require a comprehensive understanding of this versatile reagent.
Introduction: The Strategic Role of Protected Dipeptides in Synthesis
Modern peptide synthesis, whether in solution or on a solid phase, relies on the precise and sequential assembly of amino acids. This process is governed by the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. The N-terminal α-amino group and the C-terminal α-carboxyl group are the primary sites of protection, along with any reactive amino acid side chains.
The Boc/Bzl (tert-Butoxycarbonyl/Benzyl) protection strategy is a classic and effective approach, particularly in solution-phase synthesis.[1] The N-terminal Boc group is labile to moderately acidic conditions, such as trifluoroacetic acid (TFA), while the C-terminal benzyl ester is stable to acid but readily cleaved by catalytic hydrogenation.[1][2] This orthogonality allows for selective deprotection and controlled, unidirectional chain elongation.
While stepwise single amino acid addition is common, the use of pre-synthesized, protected dipeptide fragments like Boc-Gly-Phe-OBzl offers several strategic advantages:
-
Reduced Racemization: Coupling certain amino acids can be prone to racemization. By pre-forming the peptide bond in a controlled dipeptide synthesis, the risk of epimerization at the chiral center of the first amino acid (in this case, Glycine, which is achiral, but the principle applies broadly) is eliminated during its incorporation into a larger peptide.
-
Improved Coupling Efficiency: Some coupling reactions are notoriously slow or inefficient due to steric hindrance or electronic effects. Using a dipeptide fragment can overcome these "difficult couplings," improving overall yield and purity.
-
Simplified Purification: Incorporating a larger, more hydrophobic dipeptide fragment can significantly alter the chromatographic properties of the growing peptide chain, often simplifying purification by creating greater separation from starting materials or byproducts.
This guide focuses specifically on Boc-Gly-Phe-OBzl, a common fragment used in the synthesis of various bioactive peptides.
Physicochemical Properties of Boc-Gly-Phe-OBzl
A thorough understanding of a reagent's properties is fundamental to its successful application. Boc-Gly-Phe-OBzl is a well-characterized compound with defined physical and chemical characteristics.
The structure of Boc-Gly-Phe-OBzl consists of a glycine residue N-terminally protected by a Boc group, linked via a standard peptide bond to a phenylalanine residue that is C-terminally protected as a benzyl ester.
Caption: Schematic structure of Boc-Gly-Phe-OBzl.
The key identifying and physical data for Boc-Gly-Phe-OBzl are summarized below.
| Identifier | Value |
| Full Chemical Name | N-(tert-Butoxycarbonyl)-glycyl-L-phenylalanine benzyl ester |
| CAS Number | 5519-03-9[3] |
| Molecular Formula | C₂₃H₂₈N₂O₅[4] |
| Molecular Weight | 412.5 g/mol [4] |
| Physical/Chemical Data | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-80 °C[3] |
| Boiling Point | 603.4 ± 55.0 °C (Predicted)[3] |
| Density | 1.166 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Soluble in DCM, DMF, Ethyl Acetate, Chloroform. Insoluble in water. |
| Storage Conditions | -15°C, desiccated[3] |
Synthesis and Purification of Boc-Gly-Phe-OBzl
The most efficient and common laboratory synthesis of Boc-Gly-Phe-OBzl involves the coupling of N-terminally protected glycine (Boc-Gly-OH) with C-terminally protected phenylalanine (H-Phe-OBzl).
The overall transformation is a peptide bond formation reaction, typically mediated by a carbodiimide coupling agent.
Caption: Solution-phase synthesis of Boc-Gly-Phe-OBzl.
This protocol describes a standard procedure using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress side reactions.
Materials:
-
Boc-Gly-OH (1.0 eq)
-
L-Phenylalanine benzyl ester hydrochloride (H-Phe-OBzl·HCl) (1.0 eq)[5][6]
-
DCC (1.05 eq)
-
HOBt (1.05 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Free Amine:
-
Dissolve H-Phe-OBzl·HCl (1.0 eq) in DCM.
-
Add NMM (1.0 eq) dropwise at 0 °C (ice bath). Stir for 15-20 minutes.
-
Causality: The hydrochloride salt of the amino ester is not nucleophilic. The tertiary amine base (NMM) deprotonates the ammonium salt to generate the free α-amino group, which is essential for the subsequent coupling reaction. NMM is chosen as it is a non-nucleophilic base that will not interfere with the reaction.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.05 eq) in anhydrous DCM. Cool to 0 °C.
-
Add a solution of DCC (1.05 eq) in DCM dropwise to this mixture.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Causality: DCC activates the carboxylic acid of Boc-Gly-OH, forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. HOBt traps the intermediate by forming an active ester (OBt-ester), which is more stable, less prone to racemization, and highly reactive towards the amine nucleophile.[7]
-
-
Coupling Reaction:
-
Add the cold solution of activated Boc-Gly-OH (from step 2) to the cold solution of free H-Phe-OBzl (from step 1).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Causality: The acidic wash removes any unreacted base (NMM) and residual DCC. The basic wash removes unreacted Boc-Gly-OH and HOBt. The brine wash removes residual water. This sequence constitutes a self-validating system, ensuring that only the desired neutral product remains in the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.
-
Application in Peptide Synthesis: Deprotection Strategies
Boc-Gly-Phe-OBzl is a stable, storable intermediate. Its utility lies in the selective removal of either the N-terminal or C-terminal protecting group to allow for chain elongation.
Caption: Orthogonal deprotection pathways for Boc-Gly-Phe-OBzl.
This procedure removes the Boc group to liberate the N-terminal amine for subsequent coupling.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-Gly-Phe-OBzl in DCM (e.g., 0.1 M).
-
Add an equal volume of TFA. A common ratio is 1:1 TFA:DCM.[7]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or LC-MS for the disappearance of starting material.
-
Co-evaporate the solvent and excess TFA with toluene in vacuo to yield the TFA salt of the dipeptide (H-Gly-Phe-OBzl·TFA).
-
Self-Validation: The resulting salt must be neutralized with a non-nucleophilic base (e.g., DIPEA) in situ during the next coupling step to generate the free amine required for reaction.
-
This procedure removes the benzyl ester to liberate the C-terminal carboxylic acid.
-
Reagents: Palladium on charcoal (Pd/C, 5-10% w/w), Methanol or Acetic Acid, Hydrogen (H₂) gas.
-
Procedure:
-
Dissolve Boc-Gly-Phe-OBzl in a suitable solvent like methanol.
-
Add Pd/C catalyst (typically 10% by weight of the peptide).
-
Purge the reaction vessel with an inert gas (N₂ or Ar), then introduce hydrogen gas via a balloon or a pressurized system.
-
Stir the suspension vigorously at room temperature under a positive pressure of H₂ until the reaction is complete (monitored by TLC or LC-MS).
-
Causality: Vigorous stirring is essential to ensure efficient mass transfer of the gaseous hydrogen to the catalyst surface where the hydrogenolysis occurs.
-
Carefully filter the mixture through a pad of Celite to remove the palladium catalyst. (Caution: Pd/C is flammable when dry and may ignite solvents).
-
Wash the Celite pad with methanol and concentrate the combined filtrates in vacuo to yield the free acid, Boc-Gly-Phe-OH.
-
Conclusion
Boc-Gly-Phe-OBzl is more than a simple chemical; it is a strategic tool for the peptide chemist. Its well-defined properties, straightforward synthesis, and, most importantly, its orthogonal protecting groups make it an invaluable building block for constructing complex peptides. By leveraging such fragments, researchers can navigate challenging synthetic sequences, improve yields, and enhance the purity of their target molecules, thereby accelerating research and development in fields ranging from biochemistry to pharmaceutical science.
References
-
PubChem. (n.d.). Boc-Phe-Gly-OBzl. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). BOC-PHE-OBZL. Retrieved from [Link]
-
PMC Isochem. (n.d.). Boc-Phenylalanine Glycine. Retrieved from [Link]
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Aapptec Peptides. (n.d.). H-Phe-OBzl HCl [2462-32-0]. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]
-
LookChem. (n.d.). Cas 68763-45-1, BOC-ASP(OBZL)-PHE-OH. Retrieved from [Link]
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